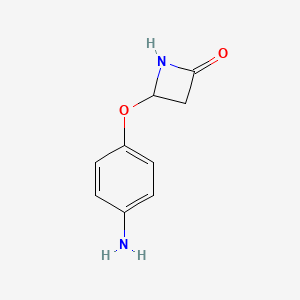4-(4-Aminophenoxy)azetidin-2-one
CAS No.: 1909336-73-7
Cat. No.: VC6166323
Molecular Formula: C9H10N2O2
Molecular Weight: 178.191
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909336-73-7 |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.191 |
| IUPAC Name | 4-(4-aminophenoxy)azetidin-2-one |
| Standard InChI | InChI=1S/C9H10N2O2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) |
| Standard InChI Key | ZKZVRHVCOSTRLM-UHFFFAOYSA-N |
| SMILES | C1C(NC1=O)OC2=CC=C(C=C2)N |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 4-(4-aminophenoxy)azetidin-2-one, reflects its core structure:
-
Azetidin-2-one backbone: A strained four-membered lactam ring with a ketone group at C2.
-
4-Aminophenoxy substituent: A para-aminophenyl ether group attached to the C4 position of the lactam ring.
Molecular Formula: C₉H₁₀N₂O₂
Molecular Weight: 178.19 g/mol
Key Structural Features:
-
The para-aminophenoxy group introduces electron-donating effects via the amino group, potentially enhancing reactivity at the lactam carbonyl .
-
Steric strain from the fused aromatic system may influence ring-opening reactions critical to biological activity .
Synthetic Methodologies
While no direct synthesis reports for 4-(4-aminophenoxy)azetidin-2-one exist, analogous compounds suggest viable routes:
Nucleophilic Substitution
The synthesis of 4-(2-aminophenoxy)azetidin-2-one involves reacting 2-aminophenol with 4-chloroazetidin-2-one under basic conditions. Adapting this method:
-
Precursor Preparation: 4-Chloroazetidin-2-one reacts with 4-aminophenol in anhydrous tetrahydrofuran (THF).
-
Base Selection: Potassium carbonate or triethylamine facilitates deprotonation of the phenolic hydroxyl group .
-
Reaction Optimization: Elevated temperatures (60–80°C) and 12–24-hour reaction times improve yields .
Critical Challenges:
-
Competing reactions at the amino group require protective strategies (e.g., Boc-protection) .
-
Steric hindrance from the para-substituted aromatic ring may reduce reaction efficiency compared to ortho-substituted analogs.
Physicochemical Properties
Spectroscopic Data (Inferred):
-
IR: Lactam carbonyl stretch at ~1680 cm⁻¹; N–H stretches at ~3300 cm⁻¹ .
-
¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), azetidinone ring protons (δ 3.5–4.5 ppm) .
Biological Activity and Mechanisms
Anticancer Applications
Azetidinones with aromatic substituents demonstrate HDAC inhibition:
-
Histone Deacetylase (HDAC) Inhibition: 4-Phenylazetidin-2-one derivatives alter acetylation patterns, inducing apoptosis in cancer cells.
-
Structure-Activity Relationship (SAR): Para-substituted electron-donating groups improve target affinity compared to meta-substituted analogs .
Comparative Analysis with Analogous Compounds
Notable Trends:
-
Para-substituted amino groups improve solubility but may reduce membrane penetration compared to halogenated analogs .
-
Ring strain in azetidinones correlates with enhanced reactivity but lower in vivo stability .
Future Directions and Applications
Drug Development
-
Antibiotic Resistance: Structural modifications to the β-lactam ring could bypass β-lactamase-mediated resistance .
-
Targeted Therapies: Conjugation with tumor-specific ligands (e.g., folate) may enhance anticancer specificity .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume